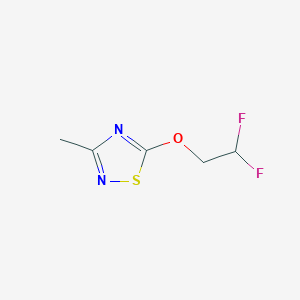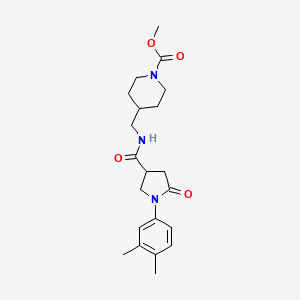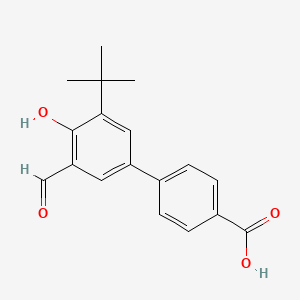
2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Oxo-2-thioxothiazolidin-3-yl)-benzoic acid ethyl ester" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its wide range of biological activities. Thiazolidinones are known for their anticancer properties, as demonstrated in the synthesis of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids, which showed weak to medium anticancer activity in in vitro cell line screening by the National Cancer Institute .
Synthesis Analysis
The synthesis of thiazolidinone derivatives can be achieved through various methods. For instance, a combinatorial library of thiazolidinone compounds was prepared by reacting 1H-benzoimidazole-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids, utilizing techniques such as 1H NMR spectroscopy and elemental analysis for structural confirmation . Another approach involved microwave-assisted synthesis to prepare related compounds from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives . Additionally, a one-pot synthesis method was described for the creation of Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, showcasing the versatility of thiazolidinone chemistry .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms. This core structure is crucial for the biological activity of these compounds. The confirmation of the structures of synthesized thiazolidinone derivatives is typically achieved through spectroscopic methods such as 1H NMR .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo a variety of chemical reactions. For example, they can be condensed with aromatic amines to form diarylimino thiazolidines, which can further react to form spiro compounds and Schiff's bases . They can also undergo cycloaddition reactions with chloroacetylchloride and thioglycolic acid . The active methylene group in these compounds can couple with benzene diazonium chloride, leading to the formation of thiazolopyridazine derivatives . These reactions highlight the reactivity and potential for diversification in the chemical structure of thiazolidinone derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives can be influenced by their substitution patterns. For instance, the introduction of a chromophoric system into starch through esterification resulted in enhanced light absorption and thermal stability, indicating the potential for these compounds in applications such as dyes and inks . The thermal and photoresponsive properties of these modified starch systems were characterized using UV-visible, fluorescence, FT-IR, and NMR spectroscopy, demonstrating the multifunctional nature of thiazolidinone derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Properties
A range of compounds, including derivatives of 2-(4-Oxo-2-thiOxothiazolidin-3-yl)-benzoic acid ethyl ester, have been synthesized and evaluated for their potential in treating cancer and microbial infections. For instance, some derivatives exhibited significant inhibitory effects on human tumor cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, showcasing their potential as anticancer agents (Havrylyuk et al., 2010). Additionally, these compounds have demonstrated antimicrobial activity against a variety of pathogens, including gram-negative and gram-positive bacteria, indicating a potential role in combating bacterial infections (Krátký et al., 2017).
Antioxidant Effects
Research has also shown that certain derivatives of this compound possess antioxidant properties. For example, thiazolidine-4-one derivatives synthesized from this compound were found to have notable antioxidant activities, comparable to those of ascorbic acid in certain assays, suggesting their potential use in oxidative stress-related conditions (Apotrosoaei et al., 2014).
Aldose Reductase Inhibition
Compounds derived from this compound have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These inhibitors have shown efficacy in submicromolar concentrations, offering a potential therapeutic approach for managing complications related to diabetes (Kučerová-Chlupáčová et al., 2020).
Trypanocidal Activity
Research on the trypanocidal activity of derivatives of this compound has revealed significant effectiveness against Trypanosoma brucei brucei and Trypanosoma brucei gambiense, the causative agents of sleeping sickness. This highlights the potential application of these compounds in the treatment of parasitic infections (Holota et al., 2019).
Synthesis and Structural Analysis
Various studies have focused on the synthesis and structural elucidation of this compound derivatives, providing a deeper understanding of their chemical properties and potential applications in various fields of medicinal chemistry (Tverdokhlebov et al., 2005).
Eigenschaften
IUPAC Name |
ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-2-16-11(15)8-5-3-4-6-9(8)13-10(14)7-18-12(13)17/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEULIIWVMWLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=O)CSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3008841.png)
![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)
![N-(2-(1H-indol-3-yl)ethyl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B3008845.png)

![N-(4-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008850.png)
![N-{2-[1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3008851.png)
![(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride](/img/structure/B3008852.png)
![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3008856.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)

